2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide
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Overview
Description
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Chemical Reactions Analysis
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-phenylacetamide include:
- 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-fluorobenzyl)acetamide
- 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2-chlorobenzyl)acetamide
- 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c33-28(30-25-11-5-2-6-12-25)21-34-26-13-7-10-24-14-15-27(31-29(24)26)32-18-16-23(17-19-32)20-22-8-3-1-4-9-22/h1-15,23H,16-21H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMITMIIJOWFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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